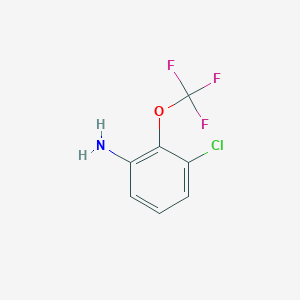

3-Chloro-2-(trifluoromethoxy)aniline

Description

Significance of Aryl Trifluoromethoxyaniline Derivatives in Chemical Sciences

Aryl trifluoromethoxyaniline derivatives are a class of compounds of growing importance, particularly in pharmaceutical and agrochemical research. nih.govnbinno.com The trifluoromethoxy group (-OCF3) is a key structural motif that imparts unique properties to a parent molecule. It is considered a lipophilic substituent, and its incorporation into bioactive molecules can enhance their ability to cross biological membranes, potentially improving in vivo transport and bioavailability. nih.govmdpi.comnbinno.com

Furthermore, the trifluoromethoxy group often increases a molecule's metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism, which can prolong the therapeutic or protective action of a drug or pesticide. mdpi.com Consequently, the strategic placement of -OCF3 groups on an aniline (B41778) scaffold, a common building block in drug discovery, is a widely used tactic for optimizing lead compounds. nbinno.comnbinno.com The aniline moiety itself provides a reactive handle for further synthetic transformations, allowing these derivatives to serve as versatile intermediates in the construction of more complex molecular targets. ontosight.ai

Rationale for Focused Research on 3-Chloro-2-(trifluoromethoxy)aniline

Focused research on a specific isomer such as this compound is driven by the need to understand how the precise spatial arrangement of substituents influences molecular properties. The ortho, meta, para substitution pattern on an aromatic ring is a critical determinant of a molecule's shape, electronic distribution, and, ultimately, its function.

In the case of this compound, the close proximity of the amino (-NH2), trifluoromethoxy (-OCF3), and chloro (-Cl) groups creates a unique and sterically crowded environment. This specific arrangement is of interest for several reasons:

Synthetic Utility : It serves as a valuable, pre-functionalized building block. innospk.com The distinct electronic nature of each substituent allows for selective chemical transformations at other positions on the ring or on the amino group itself, providing a pathway to complex target molecules that would be difficult to synthesize otherwise.

Structure-Activity Relationship (SAR) Studies : By comparing the biological activity of molecules derived from this isomer with those from other isomers, researchers can probe the specific interactions of each functional group with a biological target, such as an enzyme or receptor.

Investigation of Intramolecular Interactions : The adjacent placement of electron-donating (amino) and electron-withdrawing (trifluoromethoxy, chloro) groups allows for the study of their electronic interplay and the impact of steric hindrance on chemical reactivity and conformational preference.

Electronic and Steric Considerations for Molecular Reactivity

The reactivity of this compound is governed by a complex interplay of electronic and steric effects originating from its three distinct substituents.

The trifluoromethoxy (-OCF3) group has a dual electronic nature. The three highly electronegative fluorine atoms pull electron density away from the oxygen and the aromatic ring through the sigma bond network, an effect known as a strong negative inductive effect (-I). nih.gov This inductive withdrawal deactivates the aromatic ring, making it less nucleophilic and thus less reactive toward electrophiles compared to benzene (B151609). nih.gov

| -Cl | Strongly withdrawing (-I) | Weakly donating (+M) | Deactivating |

In electrophilic aromatic substitution, the position of attack by an incoming electrophile is determined by the combined influence of the existing substituents. The directing effects are summarized as follows:

Amino (-NH2) group : As a powerful activating group, it strongly directs incoming electrophiles to the positions ortho and para to itself (C4 and C6). lumenlearning.comlibretexts.org

Trifluoromethoxy (-OCF3) group : This deactivating group directs ortho and para to its position (C1, C3, and C5). It exhibits a preference for para substitution. nih.gov

Chloro (-Cl) group : Also a deactivating group, it directs incoming electrophiles to the ortho and para positions relative to it (C2, C4, and C6). libretexts.orglibretexts.org

When these effects are considered together for this compound, the powerfully activating amino group dominates the directing outcome. It strongly favors substitution at the C4 (para) and C6 (ortho) positions. The C6 position is significantly encumbered by the adjacent chloro group at C3, making the C4 position the most probable site for electrophilic attack due to a combination of strong electronic activation from the amino group and lower steric hindrance.

The steric bulk of the substituents on this compound plays a crucial role in determining its three-dimensional shape. The trifluoromethoxy group is significantly bulkier than a methyl group, and its placement adjacent to a chlorine atom at the C3 position creates considerable steric strain. mdpi.com

This steric crowding likely leads to the following conformational consequences:

Restricted Rotation : Rotation around the C2-O bond of the trifluoromethoxy group and the C1-N bond of the amino group may be hindered. The molecule will likely adopt a preferred conformation that minimizes repulsive steric interactions between the adjacent substituents.

Non-planar Geometry : The amino group may be forced out of the plane of the aromatic ring to avoid steric clashes with the ortho -OCF3 group. This could, in turn, reduce the orbital overlap between the nitrogen lone pair and the aromatic π-system, thereby modulating the activating effect of the amino group.

The precise conformational preferences would require detailed computational modeling and spectroscopic analysis, but the inherent steric strain is a defining structural feature that influences the molecule's reactivity and its ability to interact with other molecules.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| 2-chlorophenol |

| 3-(Trifluoromethoxy)aniline |

| 2-methylaniline |

| 3-chloro-5-(trifluoromethyl)nitrobenzene |

| 2-chloro-6-nitrotoluene |

| 3-chloro-5-(trifluoromethyl)benzene |

| 3-chloro-2-methylaniline (B42847) |

| 5-chloro-2-methylaniline |

| 4-(Trifluoromethoxy)aniline (B150132) |

| 2-chloronitrobenzene |

| 3-Chloro-2-(trifluoromethyl)aniline |

| N,N-dimethyl-3-(trifluoromethyl)aniline |

| 4-bromo-3-(trifluoromethyl)aniline |

| 2,4,6-tribromophenol |

| 3-Chloro-5-(trifluoromethyl)aniline |

| 3-Chloro-2-(2,2,2-trifluoroethoxy)aniline |

| Phenol (B47542) |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXBZMRQOUKXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277074 | |

| Record name | 3-Chloro-2-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151276-16-3 | |

| Record name | 3-Chloro-2-(trifluoromethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151276-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-(trifluoromethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Chloro 2 Trifluoromethoxy Aniline and Analogues

Established Synthetic Routes to Trifluoromethoxyaniline Scaffolds

Traditional synthetic approaches to trifluoromethoxyanilines often involve multi-step sequences that build the molecule by installing the required functional groups in a specific order. These methods include aromatic nitration followed by reduction, direct halogenation of aniline (B41778) precursors, and various etherification reactions to construct the key C-O-CF₃ bond.

A classical and widely used strategy for the introduction of an amino group onto an aromatic ring is the nitration of an activated or deactivated arene, followed by the chemical reduction of the resulting nitro group. This two-step process is fundamental in aromatic chemistry and has been adapted for the synthesis of complex anilines.

In a specific application of this methodology, 2-trifluoromethoxyaniline can be prepared by first reacting a precursor like 1,2-dichloro-4-trifluoromethoxybenzene with a nitrating agent. google.com The resulting nitrated intermediates, 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene and 1,2-dichloro-3-nitro-4-trifluoromethoxy-benzene, are then subjected to reduction. google.com This reduction is typically achieved via catalytic hydrogenation using hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, at temperatures ranging from 0 to 200°C. google.com This sequence yields the corresponding chlorinated trifluoromethoxyanilines. google.com Another variation of this approach involves the reaction of 2-chloronitrobenzene with sodium trifluoromethoxide, followed by the reduction of the nitro group to furnish 2-(trifluoromethoxy)aniline (B52511). ontosight.ai

Table 1: Example of Synthesis via Nitration and Reduction google.com

| Starting Material | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product |

|---|---|---|---|---|

| 1,2-dichloro-4-trifluoromethoxybenzene | Nitrating Agent | 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene | H₂, Raney Nickel | 4,5-dichloro-2-trifluoromethoxyaniline |

The direct introduction of a halogen atom onto an aniline ring is a key transformation for creating analogues like 3-chloro-2-(trifluoromethoxy)aniline. While electrophilic halogenation is a standard method, achieving regioselectivity, especially at the meta-position of an electron-rich aniline, can be a significant challenge. nih.gov Modern organometallic catalysis has provided powerful solutions to this problem.

A notable advancement is the palladium-catalyzed meta-C–H chlorination of anilines, which utilizes a norbornene mediator. nih.gov This methodology allows for the selective installation of a chlorine atom at the meta-position relative to the directing amino group. The reaction is tolerant of a wide array of functional groups, including other halogens (fluoro, bromo), trifluoromethyl groups, and various heterocyclic structures. nih.gov The identification of a specific pyridone-based ligand was critical to the success of this transformation. nih.gov The resulting aryl chlorides are versatile intermediates that can be further functionalized through cross-coupling, amination, and borylation reactions. nih.gov

Table 2: Substrate Scope for Pd-Catalyzed Meta-Chlorination of Anilines nih.gov

| Substrate (Aniline Derivative) | Product (meta-Chloroaniline) | Yield (%) |

|---|---|---|

| 3-Methylaniline | 3-Chloro-5-methylaniline | 91 |

| 3-Phenylaniline | 3-Chloro-5-phenylaniline | 92 |

| 3-(Trifluoromethyl)aniline | 3-Chloro-5-(trifluoromethyl)aniline | 81 |

| 3-Bromoaniline | 3-Bromo-5-chloroaniline | 78 |

| Aniline | 3,5-Dichloroaniline | 77 |

The formation of the aryl trifluoromethyl ether linkage is a cornerstone of synthesizing trifluoromethoxyaniline scaffolds. The difficulty in forming this bond stems from the instability and poor nucleophilicity of the trifluoromethoxide anion. nih.gov

The first synthesis of aryl trifluoromethyl ethers was reported by Yagupolskii in 1955. nih.govbeilstein-journals.org This classic method involves the high-temperature chlorination of electron-deficient anisoles (methoxyarenes) with reagents like phosphorus pentachloride to form aryl trichloromethyl ethers. nih.govmdpi.com These intermediates are subsequently converted to the desired aryl trifluoromethyl ethers via a halogen-exchange reaction using fluorinating agents such as antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF). nih.govbeilstein-journals.org

More contemporary methods offer milder conditions and broader substrate scope. One such approach is the oxidative desulfurization-fluorination of xanthates. mdpi.com In this two-step sequence, a phenol (B47542) is first converted to a xanthate intermediate, which is then treated with an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride source such as pyridine-HF to yield the trifluoromethyl ether. mdpi.com Additionally, nucleophilic aromatic substitution reactions, where a suitable leaving group on an aromatic ring (e.g., a halide on a nitroarene) is displaced by a trifluoromethoxide source, provide a direct route to trifluoromethoxyarenes. ontosight.ai

Advanced and Novel Synthetic Transformations

Recent progress in synthetic organic chemistry has led to the development of more sophisticated and efficient methods for constructing highly functionalized aromatic compounds. These include metalation strategies for precise regiocontrol and direct C-O and C-N bond formations that streamline synthetic sequences.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized aryl-lithium intermediate. This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents with high precision.

For trifluoromethoxy-substituted anilines, the amino group (or a protected version of it) acts as the DMG. The site selectivity of the metalation can be controlled by the choice of the N-protecting group. nih.gov For instance, N-tert-Butoxycarbonyl-2-(trifluoromethoxy)aniline reacts with tert-butyllithium (B1211817) at the position adjacent to the directing group (the 6-position). nih.gov In contrast, employing two trimethylsilyl (B98337) groups on the nitrogen of 4-(trifluoromethoxy)aniline (B150132) directs the deprotonation to the position neighboring the trifluoromethoxy group (the 3-position). nih.gov This tunable regioselectivity makes metalation a key tactic for the elaborate structural modification of trifluoromethoxyaniline scaffolds. nih.gov

Table 3: Regioselective Metalation of Trifluoromethoxyanilines nih.gov

| Starting Aniline Derivative | Protecting Group | Base | Position of Metalation |

|---|---|---|---|

| 2-(Trifluoromethoxy)aniline | N-tert-Butoxycarbonyl (Boc) | t-BuLi | 6-position (ortho to -NHBoc) |

| 4-(Trifluoromethoxy)aniline | N-tert-Butoxycarbonyl (Boc) | t-BuLi | 2-position (ortho to -NHBoc) |

| 4-(Trifluoromethoxy)aniline | N,N-bis(trimethylsilyl) | t-BuLi | 3-position (ortho to -OCF₃) |

| 3-(Trifluoromethoxy)aniline | N-mono(trimethylsilyl) | s-BuLi | 2-position (ortho to -NHSiMe₃) |

Recent innovations have focused on the direct formation of C-O-CF₃ and N-CF₃ bonds, bypassing the need for multi-step sequences and pre-functionalized substrates.

Direct O-Trifluoromethylation of Phenols: This approach aims to convert phenols directly into aryl trifluoromethyl ethers. It represents a significant advancement over classical methods that require harsh conditions. nih.govberkeley.edu Modern electrophilic trifluoromethylating reagents, such as Togni's hypervalent iodine reagents and Umemoto's oxonium reagents, have enabled the direct O-trifluoromethylation of phenols and alcohols. mdpi.comchemrevlett.com These reactions are often mediated by metals like silver or zinc. mdpi.comchemrevlett.com

Another practical, two-step protocol for the O-trifluoromethylation of phenols involves an initial O-carboxydifluoromethylation using reagents like sodium bromodifluoroacetate. acs.orgcas.cnnih.gov The resulting aryloxydifluoroacetic acid intermediate then undergoes a silver-catalyzed decarboxylative fluorination with an electrophilic fluorine source like Selectfluor II to furnish the aryl trifluoromethyl ether in moderate to good yields. acs.orgcas.cn

Direct N-Trifluoromethylation of Anilines: The synthesis of N-trifluoromethyl anilines is of growing interest, but has been less explored than C-trifluoromethylation. mdpi.com The N-CF₃ motif can significantly alter the properties of the parent aniline. mdpi.com Direct N-trifluoromethylation methods provide an efficient route to these compounds. One such method employs a novel reagent, N-trifluoromethylsuccinimide (NTFS), which can directly trifluoromethylate free anilines to give a range of products in good yields. researchgate.net Another effective one-pot procedure utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) and triphenylphosphine, followed by the addition of silver fluoride (AgF), to convert secondary anilines into their N-trifluoromethyl derivatives. rsc.org These methods represent the cutting edge of synthetic strategies for accessing N-CF₃-containing aniline analogues. rsc.org

Oxidative Desulfurization-Fluorination Pathways

A prominent strategy for the synthesis of aryl trifluoromethyl ethers involves the oxidative desulfurization-fluorination of xanthates. mdpi.com This method serves as a versatile approach for creating the Ar-OCF₃ bond. The general process begins with the preparation of a xanthate intermediate from the corresponding phenol. mdpi.com This xanthate is then treated with a fluoride source and an oxidant to achieve the transformation.

One of the most established protocols employs a pyridine-HF complex as the fluorine source and an N-haloimide, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH), as the oxidant. mdpi.com This combination effectively converts xanthates derived from a wide range of phenols into their trifluoromethyl ether counterparts in good to excellent yields. mdpi.com The use of a large excess of liquid pyridine-HF often necessitates specialized equipment, but its effectiveness, broad substrate scope, and cost-efficiency make it suitable for industrial-scale production. mdpi.com

A modification of this method has been developed using XtalFluor-E ([Et₂NSF₂]BF₄) as the fluoride source in conjunction with an oxidant like trichloroisocyanuric acid (TCCA). mdpi.com This alternative pathway also proceeds through a xanthate intermediate, which can be efficiently prepared using reagents like 3-methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide. mdpi.com Another approach to oxidative fluorination utilizes a combination of trichloroisocyanuric acid (TCICA) and potassium fluoride (KF), which has proven effective for generating aryl-SF₄Cl compounds from disulfides, obviating the need for gaseous chlorine. nih.gov

| Fluoride Source | Oxidant | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Pyridine-HF (70%) | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Aryl Xanthates | Good to excellent yields; suitable for large scale. | mdpi.com |

| XtalFluor-E ([Et₂NSF₂]BF₄) | Trichloroisocyanuric acid (TCCA) | Aryl Xanthates | Modification of the classical desulfurization-fluorination method. | mdpi.com |

| Potassium Fluoride (KF) | Trichloroisocyanuric acid (TCICA) | Diphenyl Disulfide | Avoids the use of harsh reagents like Cl₂ gas. | nih.gov |

Palladium-Catalyzed Coupling Reactions in Fluorinated Aryl Amine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination, are fundamental for the synthesis of aryl amines. nih.govnih.govacs.org The synthesis of fluorinated anilines via this method involves the coupling of an aryl halide (bromide or chloride) with a fluoroalkylamine. nih.govnih.gov However, the resulting N-fluoroalkylaniline products can be unstable under the typical reaction conditions, which involve high heat and strong bases. nih.govacs.org

To overcome this challenge, a specialized catalytic system has been developed that operates under milder conditions. nih.gov This system employs a catalyst derived from [Pd(allyl)Cl]₂ and a commercially available biarylphosphine ligand, AdBippyPhos. nih.govacs.org A key innovation is the use of a weaker base, potassium phenoxide (KOPh), which is rarely used in C-N cross-coupling but proves highly effective in this context. nih.govacs.org This protocol allows the reaction to proceed with low catalyst loadings (<0.50 mol % for many substrates) and demonstrates broad functional group tolerance. nih.govacs.org Mechanistic studies indicate that the resting state of the catalyst is a phenoxide complex, (BippyPhosPd(Ar)OPh). nih.govacs.org Due to the electron-withdrawing nature of the fluoroalkyl substituent on the amine, the turnover-limiting step of the catalytic cycle is the final reductive elimination to form the C-N bond. nih.govnih.govacs.org

| Catalyst Component | Ligand | Base | Substrates | Key Advantage | Reference |

|---|---|---|---|---|---|

| [Pd(allyl)Cl]₂ | AdBippyPhos | Potassium Phenoxide (KOPh) | Aryl Bromides, Aryl Chlorides | Milder conditions prevent product degradation. | nih.govacs.org |

| Palladium Precatalyst | tBuBrettPhos | Cesium Carbonate (Cs₂CO₃) | (Hetero)aryl Bromides | Effective for C-O coupling with fluorinated alcohols. | acs.org |

Coordinating Activation Strategies for C-H Trifluoromethylation of Anilines

Direct C-H functionalization represents a highly efficient strategy for modifying complex molecules by avoiding the need for pre-functionalized substrates. researchgate.net For the synthesis of 2-(trifluoromethyl)aniline (B126271) derivatives, coordinating activation strategies have been developed to direct the trifluoromethylation to the ortho position of the aniline ring. researchgate.netresearchgate.net

This approach utilizes a removable directing group attached to the aniline nitrogen. rsc.org The directing group, such as a picolinamide (B142947), coordinates to a transition metal catalyst, positioning it in close proximity to the ortho C-H bond. rsc.org This directed activation facilitates the selective cleavage of the C-H bond and subsequent functionalization. A novel protocol has been developed using this strategy to synthesize 2-(trifluoromethyl)aniline derivatives in moderate to good yields, with the directing group being recoverable. researchgate.net Iron-catalyzed reactions using picolinamide as the directing group and Langlois' reagent (CF₃SO₂Na) as the CF₃ source have been successfully implemented under ultraviolet irradiation. rsc.org Similarly, silver-catalyzed ortho C-H trifluoromethylation of anilines has been demonstrated using TMSCF₃ as the trifluoromethyl source, showing compatibility with a range of functional groups. researchgate.net The mechanism for these transformations is often proposed to involve a single electron transfer (SET) process. researchgate.net

| Catalyst | Directing Group | CF₃ Source | Key Feature | Reference |

|---|---|---|---|---|

| Iron (Fe) | Picolinamide | Langlois' reagent (CF₃SO₂Na) | Ortho-selective C-H functionalization under UV irradiation. | rsc.org |

| Silver (Ag) | Not specified | TMSCF₃ | Good functional group tolerance under mild conditions. | researchgate.net |

| Not specified (generic protocol) | Recoverable directing group | Not specified | Efficient access to 2-(trifluoromethyl)aniline derivatives. | researchgate.net |

Visible Light-Induced Fluoroalkylation Reactions of Free Anilines

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals and forging new bonds. lookchem.com This strategy is particularly effective for the fluoroalkylation of electron-rich substrates like free anilines. conicet.gov.arconicet.gov.arnih.gov The reaction mechanism is initiated by the excitation of a photocatalyst with visible light (e.g., blue LEDs). lookchem.com The excited photocatalyst then engages in a single electron transfer (SET) with a fluoroalkyl source to generate a fluoroalkyl radical (Rբ•). lookchem.comconicet.gov.arconicet.gov.ar

A variety of photocatalysts, including iridium (e.g., fac-Ir(ppy)₃) and ruthenium polypyridyl complexes, as well as organic dyes like Rose Bengal, are effective for this transformation. conicet.gov.arconicet.gov.arnih.gov The fluoroalkyl radical source can be selected from a range of reagents, such as perfluoroalkyl iodides, Togni's reagents, or Umemoto's reagent. conicet.gov.arconicet.gov.arnih.gov The electrophilic fluoroalkyl radical readily reacts with the electron-rich aniline derivative to form the desired product. conicet.gov.ar These methods are noted for their operational simplicity, mild conditions, and often low catalyst loadings, with some reactions proceeding efficiently with as little as 0.1 mol% of the photocatalyst. lookchem.com

| Photocatalyst | Fluoroalkyl Source | Light Source | Key Features | Reference |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | Perfluoroalkyl Iodides | Blue LEDs | High efficiency, very low catalyst loading (0.1 mol%). | lookchem.com |

| Ru(bpy)₃Cl₂ | Perfluoroalkyl Iodides | Blue LEDs | Effective photocatalyst for ortho-perfluoroalkylation. | lookchem.com |

| Rose Bengal | Perfluoroalkyl Iodides (Rբ-I) | Compact Fluorescent Lamp (CFL) | Metal-free organic dye catalyst; good yields for anilines with electron-donating groups. | conicet.gov.ar |

| Ir(ppy)₃ | Togni's Reagent | Blue LEDs | Effective for trifluoromethylation of free anilines. | conicet.gov.ar |

Process Optimization and Scale-Up Considerations in Academic Synthesis

Translating a synthetic route from a laboratory gram scale to a kilogram scale presents numerous challenges that require careful process optimization. researchgate.net For fluorinated compounds, the choice of fluorinating agent is critical. Reagents like sulfur tetrafluoride (SF₄) or pyridine-HF, while effective, require specialized equipment and handling procedures for safe use on a large scale. mdpi.comresearchgate.net

A key aspect of optimization involves ensuring the reproducibility and robustness of each step. A reaction that is successful on a small scale may fail or become inefficient when scaled up. For instance, a vinylogous Mukaiyama aldol (B89426) reaction that was effective at the milligram scale proved unreproducible during scale-up in one total synthesis, necessitating a switch to a more reliable Keck asymmetric vinylogous aldol reaction. mdpi.com

Optimization strategies often involve systematically screening reaction parameters. This includes evaluating different catalysts, ligands, bases, and solvents to maximize yield and minimize costs. lookchem.com For example, in palladium-catalyzed couplings, identifying a ligand-base combination that functions at low catalyst loadings is crucial for economic viability. nih.gov In photoredox catalysis, optimizing the stoichiometry of reactants, such as the ratio of aniline to the perfluoroalkyl source, can significantly improve reaction efficiency. lookchem.com Furthermore, reducing catalyst loading is a primary goal; successful efforts have lowered the required amount of expensive iridium catalysts to as little as 0.1 mol%. lookchem.com Finally, purification methods must also be considered, as chromatographic purification that is feasible in the lab may be impractical for large-scale production, favoring methods like crystallization or distillation.

Chemical Reactivity and Transformation Pathways of 3 Chloro 2 Trifluoromethoxy Aniline

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. The outcome of such reactions on 3-Chloro-2-(trifluoromethoxy)aniline is governed by the combined activating, deactivating, and directing effects of its substituents.

The susceptibility of an aromatic ring to electrophilic attack is determined by its electron density. Substituents that donate electrons to the ring increase its nucleophilicity and are termed "activating," while those that withdraw electron density are "deactivating." chemistrysteps.commasterorganicchemistry.com

The substituents on this compound present a classic case of competing effects:

Amino (-NH2) Group: The amino group is one of the most powerful activating groups. libretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance (a +M effect), significantly increasing the electron density, particularly at the ortho and para positions. chemistrysteps.comchemistrysteps.com

Trifluoromethoxy (-OCF3) Group: This group is strongly deactivating. The high electronegativity of the three fluorine atoms creates a powerful inductive pull (-I effect) that significantly reduces the ring's electron density. beilstein-journals.orgvaia.com While the oxygen atom possesses lone pairs that can participate in resonance donation (+M effect), this effect is much weaker than the inductive withdrawal. reddit.com Consequently, the -OCF3 group deactivates the ring towards electrophilic attack. beilstein-journals.org

In neutral or basic conditions, the potent activating effect of the amino group dominates, making the ring highly reactive towards electrophiles. However, many EAS reactions, such as nitration and sulfonation, are performed in strongly acidic media. Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH3+). chemistrysteps.compearson.com This positively charged group becomes a powerful deactivating, meta-directing substituent due to its strong inductive electron-withdrawing effect. pearson.commasterorganicchemistry.com

| Substituent | Electronic Effect | Overall Impact on Reactivity | Directing Influence |

| -NH2 (Amino) | Strong Resonance Donation (+M) > Weak Inductive Withdrawal (-I) | Strong Activation | Ortho, Para |

| -NH3+ (Anilinium) | Strong Inductive Withdrawal (-I) | Strong Deactivation | Meta |

| -Cl (Chloro) | Inductive Withdrawal (-I) > Resonance Donation (+M) | Weak Deactivation | Ortho, Para |

| -OCF3 (Trifluoromethoxy) | Strong Inductive Withdrawal (-I) > Weak Resonance Donation (+M) | Strong Deactivation | Ortho, Para (Para preferred) |

This table summarizes the electronic influences of the substituents present on the this compound ring system.

Regioselectivity in EAS is determined by the positions that are most activated (or least deactivated) and can best stabilize the cationic intermediate. The positions on the this compound ring are C4, C5, and C6.

Nitration and Sulfonation: These reactions are typically conducted in strong acids, leading to the protonation of the amino group to form the anilinium ion (-NH3+). stackexchange.comdoubtnut.comwikipedia.org The ring becomes severely deactivated, with directing influences from the meta-directing -NH3+ group at C1, the ortho, para-directing -OCF3 group at C2, and the ortho, para-directing -Cl group at C3. The combined deactivating effects make substitution challenging. The -NH3+ group directs to C5 (meta), while the -Cl group directs to C5 (meta to itself, but para to the directing lone pairs). The -OCF3 group directs to C4 and C6 (ortho and para). Predicting the precise outcome is difficult, but substitution would likely be sluggish and may result in a mixture of products or require forcing conditions. To achieve controlled nitration or sulfonation, the amino group is often protected, for example, by acetylation to form an acetanilide. libretexts.org This keeps the nitrogen lone pair available for activation, making the amide group a moderately activating, ortho, para-director, which would favor substitution at the C4 or C6 positions. chemistrysteps.com

Halogenation: In contrast to nitration, halogenation can proceed under less acidic conditions. The powerful activating -NH2 group would dominate, directing the incoming electrophile (e.g., Br+) to the positions ortho and para to it, which are C6 and C4, respectively. Given the high reactivity of anilines, such reactions can be difficult to control and may lead to polysubstitution. libretexts.org The steric bulk of the adjacent -OCF3 group might hinder attack at the C6 position to some extent, potentially favoring the C4 position. As with nitration, protecting the amino group as an amide provides a reliable strategy to moderate the reactivity and achieve selective monohalogenation, predominantly at the para-position (C4). chemistrysteps.com

The trifluoromethoxy group is an ortho, para-director, despite its strong deactivating nature. beilstein-journals.org This is because the resonance stabilization provided by the oxygen lone pairs to the cationic intermediate is most effective when the electrophile attacks at the ortho or para positions. However, the -OCF3 group shows a pronounced preference for directing incoming electrophiles to the para position. beilstein-journals.orglookchem.com This para-directing preference is attributed to the interplay between the strong, distance-dependent inductive effect (-I) and the resonance effect (+M). The inductive withdrawal is strongest at the ortho position, making it less favorable for attack than the more distant para position. lookchem.com In the context of this compound, the -OCF3 group directs to positions C4 (ortho) and C6 (para).

Nucleophilic Substitution Reactions at the Aromatic Ring

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are sufficiently electron-deficient. wikipedia.org

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group, such as a halide. qorganica.eslibretexts.orglibretexts.org The structure of this compound is well-suited for this type of reaction. The potent electron-withdrawing trifluoromethoxy group is located ortho to the chloro substituent.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile (e.g., an amine, alkoxide, or hydroxide) attacks the carbon atom bonded to the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the aromatic ring and is effectively stabilized by the ortho -OCF3 group.

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the substituted product.

The rate-determining step is typically the initial attack by the nucleophile; therefore, the presence of the powerful ortho-OCF3 group significantly accelerates the reaction compared to an unactivated aryl chloride. wikipedia.org A wide variety of nucleophiles can be used to displace the chloro group, including ammonia, primary and secondary amines, alkoxides, and thiolates, providing a versatile method for further functionalization.

| Nucleophile (Nu-) | Reagent Example | Product Type |

| Amine | R-NH2 | Substituted Diamine |

| Alkoxide | R-O- Na+ | Aryl Ether |

| Thiolate | R-S- Na+ | Aryl Thioether |

| Hydroxide | NaOH | Aminophenol Derivative |

| Cyanide | NaCN | Aminobenzonitrile Derivative |

This table provides examples of nucleophiles that can displace the chloro group in this compound via an SNAr reaction.

The ability of the chloro group in this compound to be readily displaced by nucleophiles makes this compound a valuable building block in synthetic organic chemistry. innospk.com This reactivity is particularly exploited in the construction of complex molecules for the pharmaceutical and agrochemical industries. atomfair.comnbinno.com

For instance, the SNAr reaction allows for the coupling of the 2-(trifluoromethoxy)aniline (B52511) moiety to other molecular fragments. A common strategy involves reacting it with a molecule containing a primary or secondary amine. This forms a new carbon-nitrogen bond, linking the two components to create a larger, more functionalized structure. A patent for the synthesis of the veterinary anti-inflammatory drug flunixin (B1672893) meglumine (B1676163) describes a related process where a chloro-substituted trifluoromethyl aniline (B41778) is used as a key intermediate. google.com Similarly, this compound can serve as a precursor for synthesizing heterocyclic compounds, where intramolecular or intermolecular nucleophilic substitution reactions lead to ring formation. This synthetic utility underscores its importance as a versatile intermediate in medicinal chemistry and materials science.

Oxidation and Reduction Chemistry of the Aniline Moiety

The amino group of this compound is susceptible to both oxidation and reduction, leading to a variety of important chemical transformations.

The oxidation of anilines can lead to a range of products, including nitroso and nitro compounds. The selective oxidation of aromatic amines to their corresponding nitro derivatives is a synthetically useful transformation, though it can be challenging due to the potential for over-oxidation and side-product formation.

Various reagents have been developed for the oxidation of anilines. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this purpose. mdpi.com The reaction conditions can be tuned to favor the formation of either the nitroso or the nitro compound. For instance, anilines bearing electron-withdrawing groups are often smoothly oxidized to the corresponding nitro derivatives upon reaction with sodium perborate (B1237305) in acetic acid at elevated temperatures. mdpi.com Another effective method involves the use of hydrogen peroxide in the presence of a catalyst. For instance, the oxidation of substituted anilines to nitro compounds can be achieved using hydrogen peroxide as the oxidant in a mixed solvent system with a base like sodium methoxide.

The direct oxidation of anilines to nitroarenes is an alternative to the classical electrophilic nitration of aromatic rings, which often requires harsh conditions. mdpi.com The table below summarizes various oxidizing agents used for the conversion of anilines to nitroarenes.

| Oxidizing Agent/System | Typical Conditions | Substrate Scope | Reference |

| m-CPBA | Acetonitrile (B52724), 85°C, 2h | Broad, including electron-rich and -poor anilines | mdpi.com |

| Sodium Perborate (NaBO₃·4H₂O) | Acetic acid, 50–55°C | Effective for anilines with electron-withdrawing groups | mdpi.com |

| Hydrogen Peroxide (H₂O₂) / NaOMe | EtOH/MeCN, Room Temperature | Broad, including various substituted anilines | |

| Trifluoroperacetic acid | Not specified | Can be messy and non-selective for substituted anilines | reddit.com |

| Peroxybenzoic acid | Chloroform (B151607) | Effective for 2,6-difluoroaniline (B139000) and related primary amines | rsc.org |

The formation of nitroso derivatives can sometimes be achieved under milder conditions or by using specific reagents. For example, the oxidation of some primary aromatic amines with peroxybenzoic acid in chloroform has been shown to yield the corresponding nitroso compounds. rsc.org

The reduction of a nitro group on an aromatic ring to an amine is a fundamental transformation in organic synthesis. While this compound already possesses an amino group, this section refers to the reduction of a corresponding nitro-substituted precursor, such as 1-chloro-2-nitro-3-(trifluoromethoxy)benzene, to synthesize the title compound. Furthermore, if the aniline moiety were to be converted to a nitro group as described in the previous section, its subsequent reduction back to an amine is a key reaction.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst are highly effective. However, care must be taken to avoid dehalogenation, which can be a side reaction. For substrates containing sensitive halogen substituents, other catalysts like rhodium may be preferred to minimize dehalogenation. google.com

Alternative reduction methods that are often chemoselective and tolerate a variety of functional groups include the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl, Zn/CH₃COOH) or other reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. For instance, the electrochemical reduction of nitrobenzotrifluorides to the corresponding anilines has been demonstrated to be a scalable and effective method. acs.org

The following table outlines common reagents for the reduction of aromatic nitro compounds.

| Reducing Agent/System | Typical Conditions | Key Features | Reference |

| H₂ / Pd/C | Varies | Highly efficient, but may cause dehalogenation. | google.com |

| H₂ / Rhodium catalyst | 25°C to 180°C | Minimizes dehalogenation of meta-halonitrobenzenes. | google.com |

| Fe / HCl or NH₄Cl | Reflux | Classical and cost-effective method. | |

| SnCl₂·2H₂O / HCl | Varies | Good for selective reductions. | |

| NaBH₄ / Catalyst (e.g., Ni(PPh₃)₄) | Ethanol, Room Temperature | Can be highly chemoselective. | |

| Electrochemical Reduction | H₂O/MeOH, H₂SO₄ | Scalable and agent-free conversion. | acs.org |

Cross-Coupling Reactions and Transition Metal Catalysis

The chloro-substituent on this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide to form a C-C bond, typically for the synthesis of biaryls. The chlorine atom of this compound can participate in such reactions, allowing for the introduction of a new aryl or heteroaryl group at the 3-position.

The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the coupling, especially with less reactive aryl chlorides. For instance, sterically hindered biarylphosphine ligands like XPhos or RuPhos have shown high efficacy in the coupling of aryl chlorides. chemicalbook.com Reactions involving unprotected anilines can be challenging, but successful Suzuki-Miyaura couplings of unprotected ortho-bromoanilines have been developed, suggesting that the coupling of this compound is feasible. nih.govrsc.org

Below is a table showing typical components of a Suzuki-Miyaura reaction system for aryl chlorides.

| Component | Examples | Role | Reference |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) species. | nih.gov |

| Ligand | XPhos, RuPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. | chemicalbook.com |

| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) | Provides the nucleophilic aryl group. | nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species and neutralizes the acid produced. | chemicalbook.com |

| Solvent | Toluene, Dioxane, Water (with surfactants) | Provides the medium for the reaction. | mdpi.comunimib.it |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction could be envisioned in two ways: either the aniline itself acts as the amine coupling partner with another aryl halide, or the chloro-substituent of the molecule undergoes coupling with a different amine. The latter would result in the formation of a diamine derivative.

The catalytic system for Buchwald-Hartwig amination typically consists of a palladium precursor, a bulky electron-rich phosphine ligand, and a strong base. The development of various generations of ligands has significantly expanded the scope of this reaction to include less reactive aryl chlorides and a wide range of amine coupling partners. wikipedia.orgorganic-chemistry.org For the coupling of aryl chlorides, ligands such as XPhos and related biarylphosphines are often effective.

The table below summarizes the key components for a Buchwald-Hartwig amination reaction.

| Component | Examples | Role | Reference |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) species. | |

| Ligand | XPhos, t-BuXPhos, BINAP, DPPF | Crucial for the efficiency of oxidative addition and reductive elimination steps. | wikipedia.orgnih.gov |

| Amine | Primary or secondary alkyl- or arylamines | The nitrogen nucleophile. | wikipedia.orgorganic-chemistry.org |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. | nih.gov |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are typically used. | nih.gov |

A novel and powerful application of aniline scaffolds is in the trifluoromethylarylation of alkenes. This reaction involves the simultaneous addition of a trifluoromethyl group and an aryl group (derived from the aniline) across a double bond. Recent research has demonstrated a method for the trifluoromethylarylation of alkenes using anilines directly, without the need for pre-functionalization of the aniline into an organometallic reagent or diazonium salt. rsc.orgresearchgate.net

This transformation is notably promoted by the use of hexafluoroisopropanol (HFIP) as the solvent, which is believed to play a key role in activating the aniline and the trifluoromethylating agent through a hydrogen-bonding network. rsc.orgresearchgate.net The reaction proceeds without the need for transition metals or photocatalysts. rsc.orgresearchgate.net For anilines, the arylation typically occurs at the para-position relative to the amino group due to steric and electronic factors.

The key components and conditions for this reaction are outlined in the table below.

| Component | Example/Conditions | Role | Reference |

| Aniline Source | Substituted anilines, including this compound | Provides the aryl group for the addition reaction. | rsc.orgresearchgate.net |

| Alkene | Styrenes, and other alkenes | The substrate to be functionalized. | rsc.orgresearchgate.net |

| Trifluoromethylating Agent | Trifluoromethyl hypervalent iodine reagent (e.g., Togni's reagent) | Source of the trifluoromethyl radical or cation. | rsc.org |

| Solvent | Hexafluoroisopropanol (HFIP) | Unique solvent that enables the reaction through H-bonding. | rsc.orgresearchgate.net |

| Conditions | 40°C, equimolecular amounts of reagents | Mild conditions, no metal catalyst required. | rsc.org |

This methodology represents a significant advancement, allowing for the direct use of abundant anilines in complex functionalization reactions.

Reactivity of the Amino Group: Condensation and Acylation Reactions

The amino (-NH₂) group of this compound is a primary nucleophile, making it amenable to a variety of chemical transformations. Its nucleophilicity is modulated by the electronic effects of the other substituents on the aromatic ring. The chlorine atom and the trifluoromethoxy group are both electron-withdrawing, which tends to decrease the electron density on the aniline ring and, consequently, reduces the basicity and nucleophilicity of the amino group compared to unsubstituted aniline. Despite this reduction in reactivity, the amino group readily participates in fundamental reactions such as acylation and condensation.

Detailed research findings on the specific acylation and condensation reactions of this compound are not extensively detailed in publicly accessible literature. However, the expected reactivity can be reliably inferred from well-established principles of organic chemistry and from documented reactions of structurally similar anilines.

Acylation Reactions

Acylation of the amino group involves the reaction with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide bond. This is a cornerstone transformation in organic synthesis. The reaction typically proceeds by the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). The use of a base is common to neutralize the acidic byproduct (e.g., HCl).

While a specific example for this compound is not available, the acylation of a related compound, 4-chloro-2-(trifluoroacetyl)aniline, is well-documented. In this process, the amino group of p-chloroaniline is first protected by acylation before a subsequent Friedel-Crafts reaction. This initial acylation step is representative of the general transformation.

Table 1: Representative Acylation Reaction of a Substituted Aniline

| Reactant | Acylating Agent | Solvent | Product |

|---|

Condensation Reactions

Condensation reactions involving the amino group of an aniline derivative often lead to the formation of ureas, imines, or other related structures. A particularly common and important condensation reaction is the formation of N,N'-disubstituted ureas through the reaction of the aniline with an isocyanate. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate (-N=C=O) group. This reaction is typically efficient and does not require a catalyst.

Substituted ureas are a significant class of compounds in medicinal chemistry and materials science. For instance, the synthesis of aryl urea (B33335) derivatives as analogs of the anticancer drug Sorafenib involves the reaction of various substituted anilines with an isocyanate intermediate. The reactivity of anilines in this context is well-established.

The reaction of 3-chloro-2-fluoroaniline (B1295074) with 1-(adamantan-1-ylmethyl)isocyanate provides a concrete example of urea formation with a structurally analogous aniline. This reaction proceeds smoothly to yield the corresponding disubstituted urea.

Table 2: Example of Urea Formation via Condensation with an Isocyanate

| Aniline Reactant | Isocyanate Reactant | Product | Yield |

|---|

This reaction highlights the general pathway expected for the condensation of this compound with isocyanates to form a diverse range of substituted urea derivatives.

Derivatization and Functionalization Studies

Formation of Substituted Amides and Carbamates

The primary amine functionality of 3-chloro-2-(trifluoromethoxy)aniline is readily acylated to form substituted amides. This classic transformation is typically achieved by reacting the aniline (B41778) with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling reagents. researchgate.netacs.org The reaction involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. These amide derivatives are important in medicinal chemistry, as the amide bond is a fundamental linkage in numerous biologically active compounds. researchgate.net

Similarly, carbamates can be synthesized from this compound. Carbamates are functional groups that can act as protecting groups for amines or as key structural motifs in pharmaceuticals and pesticides. bohrium.com The synthesis can be accomplished through several routes, including reaction with chloroformates, or via a three-component coupling involving the aniline, carbon dioxide, and an alkyl halide. organic-chemistry.org The capture of CO2 by amines, sometimes mediated by superbases, presents another pathway to carbamate (B1207046) formation. rsc.org

Table 1: Synthesis of Amide and Carbamate Derivatives This table presents generalized reaction pathways for the formation of amides and carbamates from an aniline precursor.

| Derivative Type | Reagent Class | General Structure of Reagent | Resulting Functional Group |

| Amide | Acyl Halide | R-CO-Cl | -NH-CO-R |

| Amide | Carboxylic Acid | R-COOH | -NH-CO-R |

| Carbamate | Chloroformate | R-O-CO-Cl | -NH-CO-OR |

| Carbamate | Isocyanate | R-N=C=O | -NH-CO-NHR |

Synthesis of Schiff Bases and Related Imine Derivatives

The condensation reaction between the primary amine of this compound and the carbonyl group of an aldehyde or ketone yields Schiff bases, a class of imine compounds. This reaction is typically catalyzed by an acid or base and involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov Schiff bases derived from substituted anilines are of significant interest due to their diverse biological activities and applications as ligands in coordination chemistry. bjmu.edu.cnuj.ac.za

Research on analogous compounds, such as 2-(trifluoromethoxy)aniline (B52511), has demonstrated the successful synthesis of a series of Schiff bases by reacting the aniline with various aromatic aldehydes. bjmu.edu.cnuj.ac.za These studies highlight the utility of this synthetic route for generating molecular diversity. Greener synthesis methodologies, such as reactions in water or under microwave irradiation, have also been successfully employed for the formation of Schiff bases from halogenated anilines, often resulting in high yields and reduced reaction times. semanticscholar.org

Table 2: Examples of Schiff Base Synthesis from Substituted Anilines This table shows representative examples of aldehydes used in condensation reactions with anilines to form Schiff bases, based on established methodologies.

| Aniline Reactant (Analog) | Aldehyde Reactant | Typical Solvent | Catalyst (if any) | Resulting Product Class |

| 2-(trifluoromethoxy)aniline | Salicylaldehyde | Ethanol | - | Salicylaldehyde-derived Schiff Base |

| 2-(trifluoromethoxy)aniline | Vanillin | Ethanol | - | Vanillin-derived Schiff Base |

| 3-chloro-4-fluoro aniline | Substituted Benzaldehydes | Water / DMSO | Piperidine | Substituted Benzaldehyde-derived Schiff Base |

| 3-(trifluoromethyl)aniline | 2-hydroxy-3-ethoxybenzaldehyde | Ethanol | - | (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol |

Construction of Heterocyclic Systems Utilizing this compound as a Synthon

The structural framework of this compound makes it a valuable building block, or synthon, for the construction of various heterocyclic systems. The amino group and the adjacent aromatic carbon atoms can participate in cyclization reactions to form fused ring systems. For example, anilines are key starting materials in the synthesis of benzimidazoles, quinolines, and other important heterocyclic scaffolds. journalofchemistry.org

A common strategy involves a multi-step sequence where the aniline is first modified to introduce another reactive group, followed by an intramolecular cyclization. For instance, a synthetic route analogous to the synthesis of fluorinated benzimidazoles could involve the nitration of an N-acetylated this compound, followed by reduction of the nitro group to create an ortho-phenylenediamine derivative, which can then be cyclized. journalofchemistry.org Additionally, three-component benzannulation reactions, which react a 1,3-diketone, an amine, and another simple component like acetone, have been developed to synthesize substituted anilines that are themselves complex heterocyclic systems. beilstein-journals.org The unique substitution pattern of this compound can be used to direct the regioselectivity of these cyclization reactions and to impart specific physicochemical properties to the final heterocyclic product.

Advanced Functionalization Strategies for Specialty Chemical Development

Beyond its use in traditional organic synthesis, this compound can be employed in advanced functionalization strategies for the development of specialty chemicals and materials.

Aniline and its derivatives are utilized in the synthesis of various polymers, including polyanilines, polyamides, and polyimides. The incorporation of this compound as a monomer or a functional additive can be used to tailor the properties of polymeric materials. The presence of the trifluoromethoxy group is known to enhance thermal stability, chemical resistance, and hydrophobicity, while lowering the refractive index and dielectric constant.

The primary amine group allows the molecule to be incorporated into polymer chains via step-growth polymerization with difunctional monomers like diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. Furthermore, copolymers containing chlorotrifluoroethylene (B8367) demonstrate the utility of halogenated monomers in creating fluoropolymers with a unique combination of properties, including excellent gas barrier characteristics and processability. acs.org By analogy, polymers incorporating the this compound moiety could be developed for applications in high-performance coatings, membranes, and electronic materials.

The chemical structure of this compound is suitable for use in surface modification applications, where the goal is to alter the surface properties of a substrate, such as its wettability, adhesion, or biocompatibility. A common strategy involves covalently attaching a monolayer of functional molecules to a surface.

This can be achieved by first reacting this compound with a coupling agent that contains a surface-reactive group. For example, the aniline's amino group can react with the epoxy group of an organosilane like (3-glycidyloxypropyl)trimethoxysilane (GPTMS). nih.gov The resulting molecule, which now contains the aniline moiety and a reactive trimethoxysilane (B1233946) headgroup, can then be grafted onto hydroxyl-bearing surfaces such as glass, silicon wafers, or metal oxides. mdpi.com This process forms a stable, covalent self-assembled monolayer, presenting the chloro- and trifluoromethoxy-substituted phenyl groups at the surface. Such functionalization can render a hydrophilic surface more hydrophobic and chemically inert, which is desirable for applications in microelectronics, anti-fouling coatings, and specialized sensors.

Advanced Spectroscopic Characterization of 3 Chloro 2 Trifluoromethoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 3-Chloro-2-(trifluoromethoxy)aniline, ¹H, ¹³C, and ¹⁹F NMR each provide unique and critical pieces of the structural puzzle.

The ¹H NMR spectrum of this compound is defined by the signals from its three aromatic protons and the two protons of the amino group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the three substituents: the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl) and trifluoromethoxy (-OCF₃) groups.

The amino group strongly shields the ortho and para positions, while the chloro and trifluoromethoxy groups deshield all positions through induction, with the trifluoromethoxy group also exerting a weak resonance-withdrawing effect. The interplay of these effects on the 1,2,3-substituted ring leads to a distinct pattern.

The amino protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. The three aromatic protons (H-4, H-5, and H-6) form a complex splitting pattern. Based on data from analogous compounds like 3-chloroaniline (B41212) and other substituted anilines, the expected chemical shifts can be estimated. chemicalbook.comchemicalbook.comspectrabase.com For instance, in 3-chloro-4-fluoroaniline, the aromatic protons resonate between 6.5 and 6.9 ppm. chemicalbook.com The H-6 proton, being ortho to the strong electron-donating amino group, is expected to be the most upfield. The H-4 proton, para to the amino group but also influenced by the adjacent chloro group, will be slightly downfield, while the H-5 proton, situated between the chloro and amino groups, will have an intermediate chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 6.8 - 7.0 | Doublet of doublets (dd) |

| H-5 | 6.6 - 6.8 | Triplet (t) |

| H-6 | 6.5 - 6.7 | Doublet of doublets (dd) |

| -NH₂ | 3.6 - 4.5 | Broad singlet (br s) |

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The chemical shifts of the six aromatic carbons in this compound are determined by the additive effects of the substituents. The carbon atom attached to the amino group (C-1) is significantly shielded, while the carbons bonded to the electronegative trifluoromethoxy (C-2) and chloro (C-3) groups are deshielded.

By analyzing the known substituent chemical shift (SCS) effects from compounds like (trifluoromethoxy)benzene (B1346884) and 3-chloroaniline, a set of predicted chemical shifts can be derived. chemicalbook.comchemicalbook.com The carbon of the trifluoromethoxy group itself (CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

C-1 (C-NH₂): Strongly shielded by the amino group, expected around 145-148 ppm.

C-2 (C-OCF₃): Deshielded by the electronegative trifluoromethoxy group.

C-3 (C-Cl): Deshielded by the chlorine atom.

C-4, C-5, C-6: Their shifts are modulated by their position relative to the three substituents.

CF₃: This carbon signal is split into a quartet by the three fluorine atoms and is typically found around 120 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 146.0 |

| C-2 | 138.5 |

| C-3 | 134.0 |

| C-4 | 125.0 |

| C-5 | 118.0 |

| C-6 | 115.0 |

| -OCF ₃ | ~120.8 (quartet) |

¹⁹F NMR is an exceptionally sensitive technique for probing the local electronic environment of fluorine atoms. nih.gov For this compound, this technique is used to characterize the trifluoromethoxy group. The ¹⁹F chemical shift is highly dependent on the electronic nature of the aromatic ring to which it is attached.

The spectrum is expected to show a single sharp singlet, as there are no other fluorine atoms in the molecule to cause coupling. The chemical shift for trifluoromethoxy groups on an aromatic ring typically appears in the range of -57 to -60 ppm relative to a CFCl₃ standard. nih.govspectrabase.com The combined electronic influence of the ortho-amino and meta-chloro substituents will determine the precise chemical shift. The electron-donating amino group will tend to increase electron density on the ring, causing a slight upfield shift (less negative value), while the electron-withdrawing chloro group will have the opposite effect. For similar ortho-trifluoromethoxylated aniline (B41778) derivatives, the ¹⁹F signal has been observed at approximately -58.1 ppm. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The vibrational spectrum of this compound contains characteristic bands corresponding to the stretching of the carbon-halogen bonds.

C-Cl Stretch: The carbon-chlorine stretching vibration is typically observed in the fingerprint region of the infrared spectrum. For aromatic chlorides, this band is generally found in the range of 850-550 cm⁻¹. libretexts.org This vibration can sometimes be weak in the IR spectrum but may show a stronger signal in the Raman spectrum.

C-F Stretches: The carbon-fluorine bonds of the trifluoromethoxy group give rise to very strong and characteristic absorption bands in the IR spectrum due to the large change in dipole moment during vibration. wikipedia.org These C-F stretching modes are typically found in the 1300-1100 cm⁻¹ region. For compounds containing a CF₃ group, strong symmetric and antisymmetric stretching vibrations are expected, often appearing as a series of intense bands between 1290 cm⁻¹ and 1200 cm⁻¹. bjp-bg.comcdnsciencepub.com

Table 3: Characteristic C-Halogen Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| C-Cl Stretch | 850 - 550 | Medium to Weak |

| C-F Asymmetric Stretch | ~1280 | Very Strong |

| C-F Symmetric Stretch | ~1230 | Very Strong |

The vibrations of the benzene (B151609) ring are also sensitive to the substitution pattern. Key aromatic vibrations include C-H stretching, C-C in-ring stretching, and C-H out-of-plane bending.

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.org

Aromatic C-C Stretch: The stretching vibrations within the aromatic ring usually produce a series of bands in the 1650-1430 cm⁻¹ region. scholarsresearchlibrary.comdavuniversity.org For substituted benzenes, characteristic bands often appear around 1600 cm⁻¹ and 1500 cm⁻¹.

C-H Out-of-Plane Bending ("oop"): These vibrations are found between 900 cm⁻¹ and 675 cm⁻¹ and are highly characteristic of the substitution pattern on the aromatic ring. libretexts.org For a 1,2,3-trisubstituted benzene ring, a characteristic pattern of bands is expected in this region, which can help confirm the isomeric structure of the molecule.

The presence of the electron-donating amino group and the electron-withdrawing halogenated substituents influences the bond strengths and dipole moments within the ring, which in turn affects the frequencies and intensities of these vibrational modes. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for elucidating the structure of this compound by providing information on its molecular weight and fragmentation behavior. The analysis begins with the ionization of the molecule, typically through electron ionization (EI), which generates a positively charged molecular ion (M⁺•).

Due to the presence of a chlorine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for any chlorine-containing fragment. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. wpmucdn.com Consequently, the molecular ion will appear as two distinct peaks: an 'M' peak corresponding to the molecule with ³⁵Cl, and an 'M+2' peak for the molecule with ³⁷Cl, with the M+2 peak having roughly one-third the intensity of the M peak. wpmucdn.com

The molecular ion of this compound (C₇H₅ClF₃NO) has a calculated monoisotopic mass of approximately 211.00 g/mol . This ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments. libretexts.org The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for aromatic amines, ethers, and halogenated compounds include alpha-cleavage and the loss of stable neutral molecules. miamioh.edu

Expected fragmentation for this compound would involve cleavages at the C-O, C-Cl, and C-N bonds. Key fragmentation events likely include the loss of a trifluoromethyl radical (•CF₃), a chlorine radical (•Cl), or cleavage of the trifluoromethoxy group. The resulting fragment ions provide a unique fingerprint that confirms the compound's structure.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (for ³⁵Cl) | Predicted Ion/Fragment | Description |

|---|---|---|

| 211 | [C₇H₅³⁵ClF₃NO]⁺• | Molecular Ion (M⁺•) |

| 142 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical |

| 176 | [M - Cl]⁺ | Loss of a chlorine radical |

This table contains predicted data based on established fragmentation principles.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are indispensable for determining the purity of this compound and identifying any related impurities, such as isomers, unreacted starting materials, or by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like substituted anilines. chromatographyonline.com The method separates components of a mixture based on their differential partitioning between a stationary phase (packed into a column) and a liquid mobile phase. For halogenated anilines, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. oup.comnih.gov

A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water), is often used to achieve optimal separation of the main compound from its impurities. oup.com Detection is commonly performed using a UV-Vis detector, as the aromatic ring in this compound absorbs ultraviolet light. sielc.com By comparing the retention time of the main peak to that of a reference standard, the compound can be identified. The area of the peak is proportional to its concentration, allowing for quantitative purity assessment.

Table 2: Typical HPLC Parameters for Analysis of Substituted Anilines

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (or Methanol and Water) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.7 - 1.0 mL/min |

| Detector | UV-Vis (e.g., at 190-254 nm) |

| Column Temperature | 30 °C |

This table represents typical starting conditions for method development based on common practices for similar analytes. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com Given the potential volatility of this compound, GC is a suitable method for its purity analysis. epa.gov In GC, the sample is vaporized and injected into a heated column. Separation occurs as the components are carried through the column by an inert carrier gas (e.g., helium or nitrogen) and interact with the stationary phase coated on the column walls.

The choice of a capillary column with a suitable stationary phase (e.g., a nonpolar or mid-polarity phase like SE-54) is crucial for resolving the analyte from closely related impurities. epa.gov A programmed temperature ramp, where the column oven temperature is gradually increased, is used to elute compounds with different boiling points. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds, while a Mass Spectrometer (MS) detector provides definitive identification of the main peak and any impurities based on their mass spectra. nih.gov

Table 3: Typical GC Parameters for Analysis of Substituted Anilines

| Parameter | Typical Condition |

|---|---|

| Column | Capillary Column (e.g., 30 m x 0.25 mm, SE-54) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Inlet Temperature | ~280 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This table represents typical starting conditions for method development based on established EPA methods for aniline derivatives. epa.gov

Elemental Analysis for Stoichiometric Composition Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. This procedure provides experimental validation of the empirical and molecular formula of this compound. The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (e.g., CO₂, H₂O, N₂) are collected and measured. Halogens and sulfur are determined by other specialized methods.

The molecular formula of this compound is C₇H₅ClF₃NO, with a molecular weight of 211.57 g/mol . The experimentally determined weight percentages of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen must align closely (typically within ±0.4%) with the theoretically calculated values to confirm the compound's stoichiometric composition and high level of purity.

Table 4: Theoretical Elemental Composition of this compound (C₇H₅ClF₃NO)

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 39.74% |

| Hydrogen | H | 1.008 | 2.38% |

| Chlorine | Cl | 35.453 | 16.76% |

| Fluorine | F | 18.998 | 26.94% |

| Nitrogen | N | 14.007 | 6.62% |

Computational and Theoretical Investigations of 3 Chloro 2 Trifluoromethoxy Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are indispensable tools for understanding the electronic properties and reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular structure, stability, and potential reaction pathways.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine a molecule's optimized geometry—the arrangement of atoms in space that corresponds to the lowest energy state. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.

For a molecule like 3-Chloro-2-(trifluoromethoxy)aniline, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. researchgate.netnanobioletters.com These parameters are crucial for understanding the steric and electronic effects of the chloro, trifluoromethoxy, and amino substituents on the aniline (B41778) ring. The total energy calculated for the optimized structure is a key indicator of the molecule's thermodynamic stability. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (Note: This table is illustrative. Specific values for this compound are not available in the searched literature.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | - |

| Bond Length | C-O (methoxy) | - |

| Bond Length | C-N (amine) | - |

| Bond Angle | Cl-C-C | - |

| Bond Angle | C-O-C | - |

| Dihedral Angle | Cl-C-C-N | - |

Frontier Molecular Orbital (FMO) theory is fundamental to explaining the chemical reactivity of molecules. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. thaiscience.info

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2).